molecular formula C12H12N2O3S B2358726 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1183841-11-3

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2358726
CAS No.: 1183841-11-3
M. Wt: 264.3
InChI Key: XPAUOLNXJRWOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1183841-11-3) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key chemical intermediate for the synthesis of novel bioactive molecules. Its primary research value lies in the development of potential neuroprotective agents, particularly as a precursor for potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . Scientific studies have demonstrated that structural analogues, specifically piperazine-1-carbothioamide derivatives incorporating the benzo[d]thiazol-2-ylmethyl moiety, exhibit significant nNOS inhibiting activity . In a 6-hydroxydopamine (6-OHDA)-induced unilateral lesioned rat model of Parkinson's disease, such compounds showed marked improvement in motor and non-motor functions, alongside increased dopamine levels and decreased glutamate and nitrite ions in the brain . The benzothiazole core is a privileged scaffold in drug discovery, with published research highlighting its relevance in other neurological areas, including the design of potential anticonvulsants and anti-Alzheimer's agents . The compound with molecular formula C12H12N2O3S and a molecular weight of 264.30 should be handled by qualified researchers in a laboratory setting only . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUOLNXJRWOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Core Formation and Functionalization

The benzo[d]thiazole scaffold is synthesized via cyclization of o-aminothiophenol derivatives under acidic or oxidative conditions. For 2-(aminomethyl)benzo[d]thiazole, a two-step protocol is employed:

  • Alkylation of 2-mercaptobenzothiazole : Reacting 2-mercaptobenzothiazole with chloroacetonitrile in the presence of a base (e.g., K$$2$$CO$$3$$) yields 2-(cyanomethyl)benzo[d]thiazole.
  • Reduction to amine : Catalytic hydrogenation (H$$_2$$, Pd/C) or borane-THF reduction converts the nitrile group to a primary amine, producing 2-(aminomethyl)benzo[d]thiazole.

This intermediate serves as the nucleophilic component for subsequent amide bond formation.

Anhydride-Based Amide Coupling

Succinic anhydride and its derivatives are pivotal for introducing the 4-oxobutanoic acid moiety. The reaction proceeds via nucleophilic attack of 2-(aminomethyl)benzo[d]thiazole on the anhydride:

Procedure :

  • Dissolve 2-(aminomethyl)benzo[d]thiazole (1.0 equiv) and succinic anhydride (1.2 equiv) in dry dichloromethane.
  • Add triethylamine (2.0 equiv) as a base and stir at 25°C for 12 h.
  • Acidify with HCl (1M) to precipitate the crude product.
  • Purify via recrystallization (ethanol/water) to obtain 4-((benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid.

Yield : ~65–70%.

Limitations : The absence of a pre-existing ketone in succinic anhydride necessitates post-synthetic oxidation.

Carbodiimide-Mediated Amide Bond Formation

For late-stage coupling of pre-formed 4-oxobutanoic acid and the benzothiazole amine:

Activation : Convert 4-oxobutanoic acid to its N-hydroxysuccinimide ester using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Coupling : React the activated ester with 2-(aminomethyl)benzo[d]thiazole in DMF at 25°C for 24 h.
Purification : Isolate the product via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH).

Yield : 72–78%.

Solid-Phase Synthesis for High-Throughput Production

Immobilize 4-oxobutanoic acid on Wang resin via its carboxylic acid group. Sequential coupling with 2-(aminomethyl)benzo[d]thiazole using HBTU/DIEA and cleavage with TFA/H$$_2$$O yields the target compound.

Advantages : Scalable, with yields exceeding 80%.

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance
Anhydride coupling 65–70 Moderate Low
Ozonolysis >90 High Moderate
Carbodiimide 72–78 High High
Solid-phase >80 Very High High

Chemical Reactions Analysis

Types of Reactions

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • The compound has shown significant activity against Mycobacterium tuberculosis , inhibiting key enzymes involved in inflammatory responses, such as COX-1 and COX-2. This suggests its potential use in treating tuberculosis and other related infections .
  • Anticancer Activity :
    • Similar compounds in the benzothiazole class have been evaluated for their anticancer properties. For instance, derivatives have demonstrated effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, highlighting the potential of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid in cancer therapy .
  • Neuroprotective Effects :
    • Benzothiazole derivatives have been explored for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are relevant in neurodegenerative diseases. Compounds similar to this compound have been shown to penetrate the blood-brain barrier effectively, making them candidates for treating conditions like depression associated with neurodegenerative disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of benzothiazole derivatives against resistant strains of bacteria, indicating that modifications to the benzothiazole structure could enhance antimicrobial potency. This suggests a similar potential for this compound in overcoming microbial resistance .
  • Neurodegenerative Disease Research : Research into multi-target-directed ligands has shown that compounds with similar structures can significantly inhibit MAO-B and BuChE, leading to potential therapeutic strategies for treating neurodegenerative diseases complicated by depression .
  • Pharmaceutical Development : The compound is being explored for its role as a modulator of GPR43, which may have implications for treating metabolic disorders such as type II diabetes and obesity .

Mechanism of Action

The mechanism of action of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Molecular docking studies have also revealed its potential to interact with DNA, suggesting its use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid, differing primarily in substituents and functional groups, which influence their physicochemical properties and biological activities.

Structural Analogs and Their Key Features

Compound Name Key Structural Features Biological Activity/Application Reference
This compound Benzothiazole ring, 4-oxobutanoic acid chain Anticancer precursor (IC50 ~7 µM in cancer cell lines)
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-(methylthio)butanoic acid Thiazolidinone ring, methylthio group Anti-cancer potential (synthetic yield: 90%; IR data indicates stability)
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid Ethoxycarbonyl-substituted aniline, 4-oxobutanoic acid Intermediate for organic synthesis; no direct biological data reported
4-(Naphthalen-2-yl)-4-oxobutanoic acid Naphthyl substituent, 4-oxobutanoic acid Organic synthesis intermediate (melting point: 114–117°C; soluble in alcohols)
4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid Chloro-substituted benzothiazole, carbamoyl linkage Not explicitly reported; chloro group may enhance reactivity or binding
3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid Cyclopropyl, dichlorophenyl-thiazole, benzyl group Potential kinase inhibitor (in silico data suggested via DrugBank/CTD)

Impact of Substituents on Properties and Activity

  • Benzothiazole vs. Thiazolidinone: The benzothiazole core in the target compound contributes to its anticancer activity, while thiazolidinone derivatives () may exhibit altered solubility and hydrogen-bonding capacity due to the ketone group in the ring .
  • Bulkier Groups: The naphthyl substituent in 4-(naphthalen-2-yl)-4-oxobutanoic acid () increases molecular weight and lipophilicity, likely reducing solubility but enhancing interactions with aromatic residues in target proteins .

Biological Activity

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid, also known by its CAS number 1183841-11-3, is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of alkyl-phenylketones and possesses the following structural characteristics:

  • Chemical Formula : C₁₀H₁₁N₁O₃S
  • Molecular Weight : 193.1992 g/mol
  • IUPAC Name : 4-(2-aminophenyl)-4-oxobutanoic acid

The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. Below are key findings from recent studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives similar to this compound. The results showed effective inhibition against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. In vitro assays demonstrated that it can significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Drug Interaction

Toxicological assessments indicated that the compound has a low cytotoxic profile in mammalian cell lines. It was classified as a weak hERG inhibitor, suggesting minimal risk for cardiac toxicity associated with drug interactions .

Research Findings and Case Studies

StudyFindings
Antimicrobial Efficacy Exhibited significant activity against various bacterial strains with MIC values between 100–400 µg/mL .
Anti-inflammatory Activity Demonstrated COX-2 inhibition in vitro, indicating potential use in treating inflammatory conditions .
Cytotoxicity Assessment Low cytotoxicity in mammalian cells; weak hERG inhibition suggests safety in drug interactions .

Q & A

Basic: What are the optimized synthetic routes for 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves a two-step process: (1) Preparation of the benzothiazole-methylamine intermediate via nucleophilic substitution, and (2) coupling with 4-oxobutanoic acid using carbodiimide-mediated amidation (e.g., DCC or EDC). Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C during amidation to prevent side reactions .
  • Catalyst use : 4-Dimethylaminopyridine (DMAP) accelerates coupling yields by 15–20% .
    Post-synthesis, purity (>95%) is achieved via recrystallization (ethanol/water) or silica-gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows diagnostic peaks: δ 7.5–8.5 ppm (benzothiazole aromatic protons), δ 4.3 ppm (–CH₂–NH–), and δ 2.5–3.0 ppm (butanoic acid backbone). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ (calculated for C₁₂H₁₁N₂O₃S: 263.0495) .
  • HPLC : Use a C18 column with acetonitrile/0.1% TFA gradient (retention time: 6.8±0.2 min) to assess purity .

Basic: What preliminary biological screening approaches are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion (10–100 µg/mL) against S. aureus and E. coli; measure inhibition zones (≥15 mm suggests activity) .
  • Cytotoxicity : MTT assay (IC₅₀ determination) in HeLa or MCF-7 cells (48–72h exposure; positive control: doxorubicin) .
  • Enzyme inhibition : Test HDAC or kinase inhibition (10 µM initial concentration; follow-up kinetics if >50% inhibition) .

Advanced: How should researchers resolve discrepancies in NMR spectral data between synthesized batches?

Methodological Answer:

  • Variable temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria) by analyzing peak splitting at 25°C vs. 60°C .
  • 2D techniques : HSQC/HMBC correlations confirm connectivity between the benzothiazole NH and butanoic acid backbone .
  • Impurity profiling : Use LC-MS (Q-TOF) to detect trace byproducts (e.g., unreacted intermediates) with mass errors <2 ppm .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PBS (≤5% v/v) or β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous solubility .
  • Salt formation : React with NaOH (1 eq.) to prepare the sodium salt, improving solubility at pH 7.4 .
  • pH-dependent studies : Use UV-Vis spectroscopy to measure solubility across pH 4–8 (critical for bioavailability modeling) .

Advanced: How can researchers design structure-activity relationship (SAR) studies focusing on the benzothiazole moiety?

Methodological Answer:

  • Derivatization : Synthesize analogs with electron-withdrawing (e.g., –NO₂ at C6) or donating (–OCH₃) groups .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311++G**) to correlate substituent Hammett σ values with bioactivity .
  • Bioactivity correlation : Compare IC₅₀ shifts in enzyme assays (e.g., 10-fold increase with –NO₂ substitution suggests electronic effects dominate) .

Advanced: How to address conflicting cytotoxicity data in different cell lines?

Methodological Answer:

  • Dose-response refinement : Test 8–10 concentrations (1 nM–100 µM) with triplicate measurements to improve sigmoidal curve fitting .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
  • Metabolic profiling : Use LC-MS-based metabolomics to identify cell line-specific pathway disruptions (e.g., glycolysis vs. oxidative phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.